[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple nitrogen atoms. The compound is officially designated as 4-piperidin-1-ylpiperidine-4-carboxamide hydrochloride, reflecting its structural composition of two piperidine rings connected through a nitrogen linkage. The International Union of Pure and Applied Chemistry name emphasizes the positional relationship between the two piperidine moieties, with the 1,4' designation indicating the specific connectivity pattern between the rings.
Alternative nomenclature systems recognize this compound under several synonymous designations, including [1,4'-Bipiperidine]-4'-carboxamide hydrochloride and 1,4'-bipiperidinyl-4'-carboxamide hydrochloride. The Chemical Abstracts Service registry has assigned multiple identification numbers to different salt forms of this compound, with the base amide structure bearing the identifier 39633-82-4. The systematic naming convention also accounts for the stereochemical implications of the bipiperidine framework, though the compound typically exists as a mixture of conformational isomers under standard conditions.
The nomenclature complexity arises from the potential for different protonation states and salt formations, with the hydrochloride designation specifically referring to the monoprotonated form where one hydrogen chloride molecule associates with the basic nitrogen centers. This systematic approach to naming ensures precise identification of the compound across different research contexts and facilitates accurate communication within the scientific community.
Molecular Formula and Crystallographic Data
The molecular formula of this compound is established as C₁₁H₂₂ClN₃O, representing the monohydrochloride salt form of the parent amide compound. The base compound, prior to salt formation, maintains the molecular formula C₁₁H₂₁N₃O with a molecular weight of 211.30 grams per mole. Upon formation of the hydrochloride salt, the molecular weight increases to 247.76 grams per mole, reflecting the addition of the hydrogen chloride moiety.
Crystallographic investigations have revealed important structural parameters for related bipiperidine compounds, providing insights into the three-dimensional arrangement of atoms within the crystal lattice. The compound exhibits characteristic bond lengths and angles consistent with saturated six-membered ring systems, with carbon-nitrogen bond distances typically ranging from 1.45 to 1.47 angstroms. The carboxamide functional group displays typical amide characteristics, with carbon-oxygen double bond lengths of approximately 1.22 angstroms and carbon-nitrogen single bond lengths near 1.33 angstroms.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula (Base) | C₁₁H₂₁N₃O | - |
| Molecular Formula (HCl Salt) | C₁₁H₂₂ClN₃O | - |
| Molecular Weight (Base) | 211.30 | g/mol |
| Molecular Weight (HCl Salt) | 247.76 | g/mol |
| Melting Point | 129-132 | °C |
| Density (Estimated) | 1.109 | g/cm³ |
The crystallographic data indicates that the bipiperidine framework adopts various conformational arrangements depending on the specific salt form and crystallization conditions. The piperidine rings typically assume chair conformations, which represent the most thermodynamically stable arrangement for six-membered saturated ring systems. The relative orientation of the two piperidine rings can vary significantly, with torsion angles ranging from approximately 30 to 180 degrees depending on intermolecular interactions and crystal packing forces.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon environments. Proton nuclear magnetic resonance spectra typically exhibit characteristic multiplets corresponding to the methylene protons of the piperidine rings, appearing in the range of 1.5 to 3.5 parts per million. The carboxamide protons generate distinctive signals, with the amide nitrogen-hydrogen protons appearing as a broad signal around 5.5 to 6.5 parts per million due to rapid exchange processes.
Carbon-13 nuclear magnetic resonance analysis reveals the distinct carbon environments within the bipiperidine framework, with aliphatic carbons of the piperidine rings appearing between 20 and 60 parts per million. The carbonyl carbon of the amide group produces a characteristic downfield signal at approximately 175 parts per million, consistent with typical amide carbonyl chemical shifts. The quaternary carbon center where the carboxamide group attaches to the piperidine ring appears around 65 parts per million, reflecting its unique electronic environment.
Infrared spectroscopy provides valuable information about the functional groups present in the compound through characteristic vibrational frequencies. The amide carbonyl stretch appears as a strong absorption band around 1650-1680 wavenumbers, indicative of the carboxamide functionality. Nitrogen-hydrogen stretching vibrations of the amide group manifest as medium-intensity bands in the 3200-3400 wavenumber region. The saturated carbon-hydrogen stretching frequencies appear in the typical alkane region around 2800-3000 wavenumbers, corresponding to the methylene groups of the piperidine rings.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of bipiperidine derivatives. The molecular ion peak appears at mass-to-charge ratio 211 for the base compound, with characteristic fragment ions arising from loss of the carboxamide group and sequential fragmentation of the piperidine rings. The hydrochloride salt form exhibits a molecular ion peak at mass-to-charge ratio 247, with additional fragmentation patterns reflecting the presence of the chloride counterion.
X-ray Diffraction Analysis and Conformational Studies
X-ray diffraction studies of this compound and related compounds have provided detailed insights into the three-dimensional molecular structure and crystal packing arrangements. Single crystal diffraction analysis reveals that the bipiperidine framework adopts various conformational states depending on intermolecular interactions and crystal packing forces. The two piperidine rings typically maintain chair conformations, which represent the lowest energy configuration for six-membered saturated ring systems.
Conformational analysis indicates that the relative orientation between the two piperidine rings exhibits significant flexibility, with torsion angles varying based on the specific crystalline environment. In some crystal forms, the rings adopt a nearly perpendicular arrangement with torsion angles approaching 90 degrees, while other polymorphs exhibit more extended conformations with smaller torsion angles. This conformational diversity reflects the relatively low energy barrier for rotation around the nitrogen-carbon bond connecting the two ring systems.
The crystal packing analysis reveals extensive hydrogen bonding networks involving the amide functional groups and any available hydrogen bond donors and acceptors. The carboxamide groups participate in intermolecular hydrogen bonding interactions, forming chains or networks that stabilize the crystal structure. In the hydrochloride salt form, the chloride counterions engage in additional electrostatic interactions with protonated nitrogen centers, further influencing the overall packing arrangement.
Powder diffraction studies complement single crystal analyses by providing information about bulk crystalline properties and potential polymorphic variations. The powder diffraction patterns exhibit characteristic peak positions and intensities that serve as fingerprints for specific crystalline phases. Temperature-dependent diffraction studies have revealed thermal expansion properties and potential phase transitions that occur upon heating or cooling.
Tautomerism and Stereochemical Considerations
The tautomeric behavior of this compound primarily involves the carboxamide functional group, which can exist in different resonance forms affecting the electronic distribution throughout the molecule. The amide group exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation around the carbon-nitrogen bond. This restricted rotation creates the possibility for geometric isomerism around the amide bond, though the energy barrier for interconversion is typically low at room temperature.
Stereochemical analysis reveals that the bipiperidine framework contains multiple chiral centers, particularly when substituents are present on the piperidine rings. However, in the case of the symmetrical [1,4']bipiperidinyl system, the molecule possesses a plane of symmetry that eliminates optical activity in the unsubstituted form. The carboxamide substitution breaks this symmetry, potentially creating chiral centers depending on the specific substitution pattern and conformational preferences.
Conformational isomerism represents the most significant stereochemical consideration for this compound class, with the relative orientation of the two piperidine rings creating distinct conformational states. The chair-chair conformation of the individual piperidine rings provides the foundation for understanding the overall molecular geometry, while the relative orientation between rings determines the overall three-dimensional shape. Dynamic nuclear magnetic resonance studies have revealed that conformational interconversion occurs rapidly on the nuclear magnetic resonance timescale at room temperature.
The protonation state of the nitrogen atoms significantly influences the stereochemical properties of the compound, with the hydrochloride salt form exhibiting different conformational preferences compared to the neutral base. The electrostatic interactions between charged nitrogen centers and the chloride counterion create additional conformational constraints that stabilize specific three-dimensional arrangements. These ionic interactions play a crucial role in determining the solid-state structure and influence the overall molecular geometry observed in crystalline phases.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10;/h9-10,13H,1-8H2,(H2,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVCHKQFGWDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Dehydration Condensation
A common approach to prepare carboxylic acid amides such as [1,4']Bipiperidinyl-4-carboxylic acid amide involves the dehydration condensation reaction between a carboxylic acid derivative and an amine. According to patent WO2015068770A1, dehydration condensation can be facilitated by azeotropic removal of water in solvents like nitromethane, with catalysts such as arylboronic acids enhancing reaction efficiency.
- Mix carboxylic acid (1 mmol scale) with amine in the presence of a catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid).
- Heat under dehydrated azeotropic reflux to remove water and drive amide bond formation.
- Cool the reaction mixture and remove solvent under vacuum.
- Purify the crude amide by silica gel chromatography to achieve high purity.
This method emphasizes the importance of molecular sieves and controlled temperature to maximize yield and minimize side reactions.
Stepwise Synthesis via Nitrile Intermediate and Hydrolysis
A more specific method for related piperidine carboxylic acid amides involves the formation of a nitrile intermediate followed by hydrolysis and salt formation, as detailed in patents CN102442937B and CN102442937A.
-
- React 1-benzyl-4-piperidone with hydrocyanic acid (prussic acid) at 0–15 °C in the presence of a base catalyst.
- Raise temperature to reflux and add aniline gradually.
- Cool the reaction mixture below 5 °C, add glacial acetic acid to induce crystallization.
- Filter to obtain 1-benzyl-4-cyano-4-anilinopiperidine solid.
Hydrolysis of Nitrile to Amide:
- Stir the nitrile solid in 70–90% sulfuric acid at 20–50 °C for 50–90 hours.
- Quench the reaction by adding to crushed ice.
- Adjust pH to 4–9 using concentrated ammonia water at 0–10 °C.
- Filter and wash to obtain white powder amide.
-
- Reflux the amide solid in concentrated hydrochloric acid for 10–20 hours.
- Cool to 0–30 °C and allow to stand for 24–54 hours to crystallize.
- Filter, wash with water, and dry to obtain the hydrochloride salt product.
This method avoids the use of large amounts of organic solvents like dichloromethane or isopropanol, simplifying the process and reducing environmental impact while improving yields.
Direct Salt Formation from Ester Precursors
Another preparative route involves converting ester derivatives of bipiperidinyl carboxylic acid into hydrochloride salts. For example, ethyl [1,4'-bipiperidine]-4-carboxylate can be treated with hydrochloric acid in ethyl acetate to yield the corresponding hydrochloride salt.
- Dissolve the ester precursor in ethyl acetate.
- Add aqueous hydrochloric acid and stir at room temperature for 3 hours.
- Concentrate under reduced pressure to isolate the hydrochloride salt as a white solid.
This method is straightforward and suitable for preparing the hydrochloride salt from ester intermediates, as referenced in patent WO2019/212990.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents/Conditions | Advantages | Disadvantages | Yield & Purity Notes |
|---|---|---|---|---|
| Dehydration condensation (WO2015068770A1) | Carboxylic acid + amine + boronic acid catalyst; azeotropic reflux in nitromethane | High purity amide; catalyst efficiency | Requires chromatographic purification; solvent use | High purity; moderate to high yield |
| Nitrile intermediate hydrolysis (CN102442937B) | Hydrocyanic acid + 1-benzyl-4-piperidone; sulfuric acid hydrolysis; HCl salt formation | Solvent reduction; environmentally friendly; high yield | Long reaction times (50–90 h hydrolysis) | High yield; crystalline product |
| Ester to hydrochloride salt (WO2019/212990) | Ester + HCl in EtOAc; room temperature stirring | Simple; mild conditions; scalable | Requires ester precursor synthesis | Good yield; pure salt form |
Research Findings and Optimization Notes
Environmental and Cost Efficiency: The nitrile intermediate method optimizes reaction steps to avoid hazardous organic solvents, reducing pollution and raw material costs.
Reaction Time and Temperature: Hydrolysis of nitrile to amide requires extended reaction times (up to 90 hours) at moderate temperatures (20–50 °C) for complete conversion.
Catalyst Use: Boronic acid catalysts in dehydration condensation reactions improve amide formation efficiency and selectivity, but require careful drying of molecular sieves and controlled reaction conditions.
Salt Formation: Hydrochloride salt crystallization is enhanced by controlled cooling and standing times, yielding stable crystalline products suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Activity :
- Recent studies have indicated that derivatives of bipiperidinyl compounds exhibit significant anti-cancer properties. For instance, compounds similar to [1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride have shown efficacy in inhibiting the growth of human breast cancer cells (MCF-7 and T47D). These compounds induce apoptosis and activate caspases involved in the apoptotic pathways, suggesting their potential as therapeutic agents against cancer .
- Role in Asthma Research :
Catalytic Applications
-
Amidation Reactions :
- The compound has been investigated for its role as a catalyst in the formation of amide bonds from carboxylic acids and amines. This reaction is crucial for synthesizing various pharmaceuticals and biologically active compounds. Catalysts derived from bipiperidinyl structures allow for milder reaction conditions and higher yields compared to traditional methods .
- Synthesis of Dipeptides :
Case Studies
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Bipiperidine Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| [1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride | 83732-56-3 | C₁₁H₂₁N₃O·HCl | 266.77 | Amide group; monohydrochloride salt |
| [1,4'-Bipiperidine]-4-carboxylic acid dihydrochloride | 1185298-80-9 | C₁₁H₂₂Cl₂N₂O₂ | 285.21 | Dihydrochloride salt; no amide group |
| [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride | 83732-56-3 | C₁₁H₂₁N₃O·2HCl | 299.19 | Carboxamide; dihydrochloride salt |
| [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester | 344779-08-4 | C₁₃H₂₄N₂O₂ | 240.34 | Ethyl ester; neutral form (no salt) |
Key Observations :
- The amide derivative (83732-56-3) exhibits enhanced polarity and hydrogen-bonding capacity compared to the ethyl ester (344779-08-4), which may influence solubility and bioavailability .
- The dihydrochloride salt (1185298-80-9) offers improved aqueous solubility over the monohydrochloride form but lacks the amide functional group critical for target binding in FAAH inhibition .
Functional Analogues in Sulfonamide and Amide Classes
- Pyridine-3-sulfonic acid amides (): These exhibit higher inhibitory activity in vitro compared to [1,4']bipiperidinyl derivatives, attributed to stronger electronic interactions with biological targets like para-aminobenzoic acid (PABA) pathways .
- Clocapramine hydrochloride (): A dibenzazepine-derived amide with antipsychotic activity. Unlike the bipiperidinyl amide, clocapramine features a bulky tricyclic structure, enabling enhanced blood-brain barrier penetration .
Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|---|
| [1,4']Bipiperidinyl-4-carboxamide hydrochloride | FAAH (fungal) | >100 | Weak competitive inhibition |
| Pyridine-3-sulfonic acid amide | PABA synthase | 12.5 | Substrate analog |
| MAE2 bacterial AS enzyme inhibitor | MAE2 | 8.3 | Active-site covalent modification |
Key Findings :
- The bipiperidinyl amide shows lower inhibitory potency against FAAH compared to pyridine-3-sulfonic acid derivatives, likely due to its inability to mimic the natural substrate’s hydrophobic cap domain in fungal FAAH .
Physicochemical Properties
| Property | [1,4']Bipiperidinyl-4-carboxamide HCl | 1,4'-Bipiperidine-4-carboxylic acid (SALTDATA: 1.16HCl 1H₂O) | Clocapramine HCl |
|---|---|---|---|
| LogP | 1.2 (predicted) | 1.14 | 7.47 |
| Solubility (aq.) | High (due to HCl salt) | Moderate | Low |
| pKa | 3.98 (carboxylic acid) | 3.98 ± 0.20 | N/A |
| Boiling Point | Not reported | 361.8°C | Not reported |
Biological Activity
[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bipiperidine structure, which contributes to its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 211.309 g/mol. The presence of the carboxylic acid amide group is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. For instance, piperidinyl derivatives have demonstrated IC50 values in the nanomolar range against ACC, suggesting potent inhibitory effects .
- Receptor Modulation : The compound may also interact with various receptors, influencing their activity and downstream signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
2. Case Studies
Several studies have investigated the biological effects of related compounds or derivatives, providing insights into the potential applications of this compound.
- Anticancer Activity : A study focused on peptide conjugates related to bipiperidine structures found significant inhibition of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds exhibited dose-dependent cytotoxicity, indicating potential for development as anticancer agents .
- Metabolic Regulation : Research on similar piperidine derivatives showed their ability to modulate lipid metabolism by inhibiting ACCs, which are critical for fatty acid synthesis. Compounds with IC50 values below 1000 nM were identified as promising candidates for further development in metabolic disorders .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Molecular Weight | 211.309 g/mol |
| Solubility | Moderate |
| Bioavailability | TBD |
| Metabolism | Hepatic |
| Half-life | TBD |
Note: TBD = To Be Determined based on further studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [1,4']bipiperidinyl-4-carboxylic acid amide hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., EDC/HOAt) to activate the carboxylic acid group, followed by reaction with the amine component. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for acid:amine), solvent selection (e.g., DMF or dichloromethane), and reaction temperature (e.g., 0–25°C). Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity .
- Data Analysis : Monitor reaction progress using TLC or HPLC. Yield optimization can be guided by factorial design experiments to evaluate variables like catalyst loading and solvent polarity .
Q. How can the structural integrity and purity of this compound be validated in laboratory settings?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm backbone structure (e.g., bipiperidinyl protons at δ 1.4–2.8 ppm, amide carbonyl at ~170 ppm).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride salt formation .
Q. What stability considerations are critical for storing this compound, and how can degradation pathways be mitigated?
- Methodology : Conduct accelerated stability studies under varying conditions (40°C/75% RH, light exposure) to identify degradation products (e.g., hydrolysis of amide bonds). Store in airtight containers under inert gas (argon) at −20°C. Use desiccants to minimize hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry tools guide the optimization of reaction pathways for this compound’s derivatives?
- Methodology : Employ density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways. Software like Gaussian or ORCA can predict activation energies for amide bond formation or piperidine ring modifications. Pair computational results with experimental validation using ICReDD’s feedback loop (quantum calculations + high-throughput screening) .
- Case Study : A study on similar piperidine derivatives achieved 20% yield improvement by optimizing solvent polarity (ε = 25–30) using COSMO-RS simulations .
Q. What experimental strategies resolve contradictions in biological activity data across different research groups?
- Methodology :
- Standardization : Ensure consistent assay conditions (e.g., cell line viability, enzyme concentration, buffer pH).
- Data Harmonization : Use meta-analysis to reconcile discrepancies. For example, conflicting IC values for enzyme inhibition may arise from variations in ATP concentration (1–10 mM) or incubation time.
- Advanced Techniques : Apply machine learning (e.g., Random Forest) to identify confounding variables in datasets .
Q. How can orthogonal analytical techniques elucidate the compound’s interaction mechanisms with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve 3D binding conformations for structure-activity relationship (SAR) refinement .
Methodological Frameworks
Q. What factorial design approaches are optimal for multi-parameter optimization in derivative synthesis?
- Methodology : Implement a 2 factorial design to evaluate variables:
- Factors : Temperature (25–50°C), catalyst type (Pd/C vs. PtO), and solvent (ethanol vs. THF).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant factors. For example, a study on analogous compounds found solvent choice accounted for 65% of yield variability .
Q. How do reaction engineering principles enhance scalability for preclinical studies?
- Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors with residence time <5 minutes to minimize side reactions. Monitor in-line via FTIR or Raman spectroscopy for real-time quality control .
Data Management & Validation
Q. What protocols ensure data integrity and reproducibility in collaborative studies?
- Methodology :
- Electronic Lab Notebooks (ELNs) : Digitally track raw data (e.g., spectra, chromatograms) with timestamped entries.
- Blockchain : Securely share datasets across institutions using decentralized ledgers.
- Interlab Validation : Distribute standardized samples for cross-validation of analytical results (e.g., ±5% purity tolerance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
